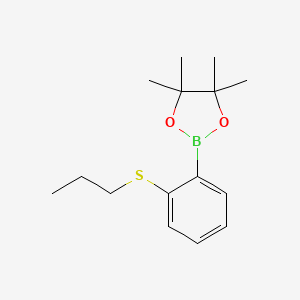

2-(1-Propylsulfanyl)phenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-Propylsulfanyl)phenylboronic acid pinacol ester is an organoboron compound with the molecular formula C15H23BO2S It is a derivative of phenylboronic acid, where the boronic acid group is esterified with pinacol and the phenyl ring is substituted with a propylsulfanyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester typically involves the following steps:

Formation of the Boronic Acid Intermediate: The starting material, 2-bromothiophenol, undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to form 2-(1-Propylsulfanyl)phenylboronic acid.

Esterification: The boronic acid intermediate is then esterified with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Catalyst Optimization: Using highly efficient palladium catalysts to ensure high yield and purity.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Propylsulfanyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.

Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The boronic ester group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Such as potassium carbonate for coupling reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Sulfoxides and Sulfones: Formed through oxidation of the propylsulfanyl group.

Applications De Recherche Scientifique

Synthetic Applications

-

Cross-Coupling Reactions :

- Suzuki-Miyaura Coupling : The compound serves as a key reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. This reaction is pivotal in synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Case Study : In a study by Miyaura et al., the compound was utilized to couple with various aryl halides, yielding high selectivity and efficiency under palladium catalysis conditions .

-

Borylation Reactions :

- Palladium-Catalyzed Borylation : The compound can be synthesized through palladium-catalyzed borylation processes, allowing for the introduction of boron into organic molecules. This method is particularly useful for modifying existing compounds to enhance their reactivity.

- Case Study : Research demonstrated that 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester could be synthesized via microwave-assisted borylation, achieving yields exceeding 65% .

Medicinal Chemistry Applications

-

Drug Development :

- The compound's ability to participate in cross-coupling reactions makes it valuable for synthesizing biologically active compounds. Boronic acids are known to interact with biological targets, influencing various pathways.

- Case Study : A recent investigation highlighted its role in synthesizing inhibitors for protein-protein interactions, showcasing its potential in developing novel therapeutic agents .

-

Fluorogenic Probes :

- The compound has been explored as part of fluorogenic probes that respond to specific biological stimuli, such as hydrogen peroxide. This application is vital for imaging techniques in biological research.

- Case Study : A study reported the incorporation of this compound into a fluorescent probe, demonstrating significant sensitivity and selectivity towards reactive oxygen species .

Material Science Applications

-

Polymer Chemistry :

- Boronic esters are utilized in the synthesis of dynamic covalent polymers. The reversible nature of boron-oxygen bonds allows for the development of materials with tunable properties.

- Case Study : Research has shown that incorporating this compound into polymer matrices enhances mechanical properties while maintaining flexibility .

-

Nanomaterials :

- The compound is also being investigated for its potential in nanotechnology, particularly in creating nanoscale devices through self-assembly processes driven by boron chemistry.

- Case Study : An experimental study demonstrated that nanoparticles functionalized with this boronic acid derivative exhibited enhanced catalytic activity compared to their non-functionalized counterparts .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester and propylsulfanyl groups. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating carbon-carbon bond formation in Suzuki-Miyaura coupling reactions. The propylsulfanyl group can be oxidized, providing additional functionalization opportunities.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid Pinacol Ester: Lacks the propylsulfanyl group, making it less versatile in certain reactions.

2-Aminophenylboronic Acid Pinacol Ester: Contains an amino group instead of a propylsulfanyl group, leading to different reactivity and applications.

Uniqueness

2-(1-Propylsulfanyl)phenylboronic acid pinacol ester is unique due to the presence of both the boronic ester and propylsulfanyl groups, which provide a combination of reactivity and functionalization options not found in similar compounds. This makes it a valuable compound in various fields of research and industrial applications.

Activité Biologique

2-(1-Propylsulfanyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, emphasizing its significance in therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 2377611-93-1

- Molecular Formula : C13H19BOS

- Molecular Weight : 235.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid moiety allows for reversible covalent bonding with diols and other nucleophiles, which can modulate enzyme activity or inhibit specific biochemical pathways.

Antimicrobial Activity

Research indicates that boronic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that functionalized boron compounds can inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation. In vitro studies suggest that it can inhibit the expression of pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

Antioxidant Properties

The antioxidant capacity of this compound has been explored in various studies. It can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly relevant in the context of oxidative stress-related diseases.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of various boronic acid derivatives, including this compound. The results demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

Study 2: Anti-inflammatory Activity

In a model of induced inflammation, treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. The study highlighted its potential as an anti-inflammatory therapeutic agent.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Compound | 120 | 150 |

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-propylsulfanylphenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO2S/c1-6-11-19-13-10-8-7-9-12(13)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTIVVSSBPUFAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2SCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.